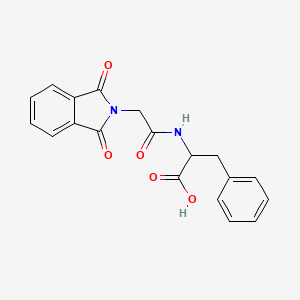
2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H8Cl2O2 It is a derivative of acetophenone, where the phenyl ring is substituted with a methoxy group at the ortho position and the ethanone moiety is substituted with two chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the chlorination of 1-(2-methoxyphenyl)ethan-1-one using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction typically takes place under reflux conditions in the presence of a solvent like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2,2-dichloro-1-(2-methoxyphenyl)ethanol.
Oxidation: Formation of 2,2-dichloro-1-(2-hydroxyphenyl)ethan-1-one.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: Studied for its interactions with biological molecules and potential bioactivity.
Industrial Applications: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and bioactivity, making it a valuable tool in medicinal chemistry and biological studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-1-(3-methoxyphenyl)ethan-1-one
- 2,2-Dichloro-1-(4-methoxyphenyl)ethan-1-one
- 2,2-Dichloro-1-(2,5-dimethoxyphenyl)ethan-1-one
Uniqueness
2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one is unique due to the specific positioning of the methoxy group at the ortho position, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can result in different physical and chemical properties compared to its meta and para counterparts.
Propiedades
Número CAS |
57956-70-4 |
|---|---|
Fórmula molecular |
C9H8Cl2O2 |
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-7-5-3-2-4-6(7)8(12)9(10)11/h2-5,9H,1H3 |
Clave InChI |
TXJGXNTZTBEJHV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)acetic acid hydrochloride](/img/structure/B13939683.png)
![3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13939689.png)








![5-(4-Pyridin-3-yl[1,2,3]triazol-1-yl)-furan-2-carboxylic acid methyl ester](/img/structure/B13939758.png)
![tert-Butyl 2-iodo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13939760.png)
